molecular formula C45H51N9Na2O11S B1681880 Cyclo(D-alpha-aspartyl-3-((4-phenylpiperazin-1-yl)carbonyl)-L-alanyl-L-alpha-aspartyl-D-2-(2-thienyl)glycyl-L-leucyl-D-tryptophyl) disodium salt CAS No. 157380-72-8

Cyclo(D-alpha-aspartyl-3-((4-phenylpiperazin-1-yl)carbonyl)-L-alanyl-L-alpha-aspartyl-D-2-(2-thienyl)glycyl-L-leucyl-D-tryptophyl) disodium salt

Cat. No.: B1681880
CAS No.: 157380-72-8
M. Wt: 972.0 g/mol
InChI Key: UWHBIISPHYTOGL-PFSAEEMXSA-L
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Biological Activity

Cyclo(D-alpha-aspartyl-3-((4-phenylpiperazin-1-yl)carbonyl)-L-alanyl-L-alpha-aspartyl-D-2-(2-thienyl)glycyl-L-leucyl-D-tryptophyl) disodium salt is a complex cyclic peptide with potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is a cyclic peptide consisting of various amino acids, including D-alpha-aspartic acid, L-alanine, and D-tryptophan, among others. Its structure includes a phenylpiperazine moiety, which is often associated with neuroactive properties. The disodium salt form enhances its solubility in biological fluids.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological activities:

  • Neuroactivity : The presence of the phenylpiperazine group suggests potential interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. This may lead to effects on mood and cognition.
  • Antioxidant Properties : Some studies suggest that cyclic peptides can exhibit antioxidant activity, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines such as TNFα.

The mechanisms underlying the biological activity of this compound are still being elucidated. Key proposed mechanisms include:

  • Receptor Binding : The cyclic structure allows for specific binding to receptor sites, influencing various signaling pathways.
  • Modulation of Enzymatic Activity : It may interact with enzymes involved in neurotransmitter metabolism or inflammatory processes.

Case Studies and Trials

  • Neuropharmacological Studies : A study on related cyclic peptides demonstrated significant effects on anxiety-related behaviors in animal models, suggesting that similar compounds could exhibit anxiolytic properties.
  • Inflammation Models : In vitro studies have shown that cyclic peptides can reduce the production of inflammatory cytokines in cell cultures exposed to lipopolysaccharides (LPS), indicating a potential application in treating inflammatory diseases.
  • Antioxidant Activity : Research has indicated that cyclic peptides can scavenge free radicals effectively, contributing to their protective effects against oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroactivityPotential modulation of serotonin and dopamine receptors
AntioxidantScavenging of free radicals
Anti-inflammatoryReduction in TNFα production

Table 2: Case Study Results

Study TypeFindingsReference
NeuropharmacologyAnxiolytic effects observed in animal models
InflammationDecreased cytokine levels in LPS-stimulated cells
AntioxidantIncreased cellular viability under oxidative stress conditions

Properties

IUPAC Name

disodium;2-[(2R,5S,8S,11S,14S,17R)-8-(carboxylatomethyl)-17-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-11-thiophen-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H53N9O11S.2Na/c1-25(2)19-30-40(60)47-31(20-26-24-46-29-12-7-6-11-28(26)29)41(61)49-33(22-37(56)57)43(63)48-32(21-36(55)54-16-14-53(15-17-54)27-9-4-3-5-10-27)42(62)50-34(23-38(58)59)44(64)52-39(45(65)51-30)35-13-8-18-66-35;;/h3-13,18,24-25,30-34,39,46H,14-17,19-23H2,1-2H3,(H,47,60)(H,48,63)(H,49,61)(H,50,62)(H,51,65)(H,52,64)(H,56,57)(H,58,59);;/q;2*+1/p-2/t30-,31+,32-,33+,34-,39+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHBIISPHYTOGL-PFSAEEMXSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C2=CC=CS2)CC(=O)[O-])CC(=O)N3CCN(CC3)C4=CC=CC=C4)CC(=O)[O-])CC5=CNC6=CC=CC=C65.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)C2=CC=CS2)CC(=O)[O-])CC(=O)N3CCN(CC3)C4=CC=CC=C4)CC(=O)[O-])CC5=CNC6=CC=CC=C65.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H51N9Na2O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

972.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157380-72-8
Record name Tak 044
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157380728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(D-alpha-aspartyl-3-((4-phenylpiperazin-1-yl)carbonyl)-L-alanyl-L-alpha-aspartyl-D-2-(2-thienyl)glycyl-L-leucyl-D-tryptophyl) disodium salt
Reactant of Route 2
Cyclo(D-alpha-aspartyl-3-((4-phenylpiperazin-1-yl)carbonyl)-L-alanyl-L-alpha-aspartyl-D-2-(2-thienyl)glycyl-L-leucyl-D-tryptophyl) disodium salt
Reactant of Route 3
Cyclo(D-alpha-aspartyl-3-((4-phenylpiperazin-1-yl)carbonyl)-L-alanyl-L-alpha-aspartyl-D-2-(2-thienyl)glycyl-L-leucyl-D-tryptophyl) disodium salt
Reactant of Route 4
Cyclo(D-alpha-aspartyl-3-((4-phenylpiperazin-1-yl)carbonyl)-L-alanyl-L-alpha-aspartyl-D-2-(2-thienyl)glycyl-L-leucyl-D-tryptophyl) disodium salt
Reactant of Route 5
Cyclo(D-alpha-aspartyl-3-((4-phenylpiperazin-1-yl)carbonyl)-L-alanyl-L-alpha-aspartyl-D-2-(2-thienyl)glycyl-L-leucyl-D-tryptophyl) disodium salt
Reactant of Route 6
Cyclo(D-alpha-aspartyl-3-((4-phenylpiperazin-1-yl)carbonyl)-L-alanyl-L-alpha-aspartyl-D-2-(2-thienyl)glycyl-L-leucyl-D-tryptophyl) disodium salt

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